molecular formula C11H8F2O3 B15360723 Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate

Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate

Cat. No.: B15360723
M. Wt: 226.18 g/mol
InChI Key: JQRUTLJJIQYLDI-UHFFFAOYSA-N
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Description

Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran family Benzofurans are characterized by a fused benzene and furan ring structure, and this particular compound features fluorine atoms at the 5 and 7 positions, and a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-difluoro-3-methyl-benzofuran-2-carboxylic acid.

  • Activation: The carboxylic acid group is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Esterification: The acid chloride is then reacted with methanol in the presence of a base (e.g., triethylamine) to produce the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the fluorine or methyl positions can yield a variety of substituted benzofurans.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Fluorinated and methylated benzofurans with different substituents.

Scientific Research Applications

Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Methyl 5,7-difluoro-3-methyl-benzofuran-2-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other benzofuran derivatives, such as 3-methylbenzofuran and 5,7-difluorobenzofuran.

  • Uniqueness: The presence of fluorine atoms at specific positions and the methyl group contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

methyl 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O3/c1-5-7-3-6(12)4-8(13)10(7)16-9(5)11(14)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRUTLJJIQYLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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